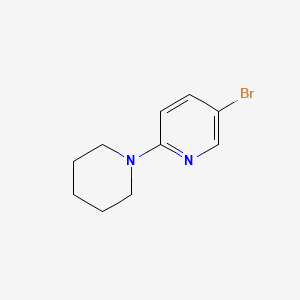

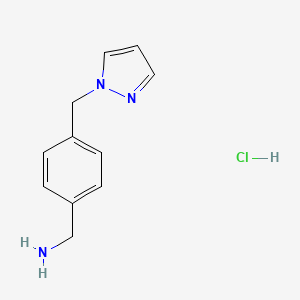

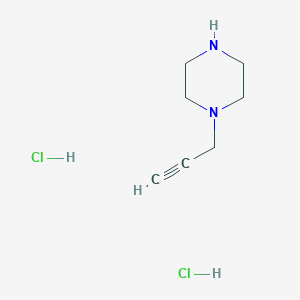

![molecular formula C8H8N4O B1286002 Imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 886361-97-3](/img/structure/B1286002.png)

Imidazo[1,2-a]pyridine-6-carbohydrazide

Overview

Description

Imidazo[1,2-a]pyridine-6-carbohydrazide (IPC) is an organic compound that belongs to the class of compounds known as hydrazides. It is an important chemical building block used in the synthesis of a variety of compounds, including drugs, dyes, and other materials. IPC is a versatile compound that has a wide range of applications in both scientific research and industrial production.

Scientific Research Applications

Therapeutic Potential in Medicinal Chemistry

Imidazo[1,2-a]pyridine, a bicyclic heterocyclic compound, exhibits a broad range of applications in medicinal chemistry. This includes potential uses in developing anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and proton pump inhibitors. Various derivatives of imidazo[1,2-a]pyridine have been explored to create promising heterocyclic compounds for new therapeutic agents (Deep et al., 2016).

Pharmacological Properties and Applications

The pharmacological properties of imidazo[1,2-a]pyridine include its role as enzyme inhibitors, receptor ligands, and anti-infectious agents. The compound's diverse analogues demonstrate significant implications for future pharmacological research (Enguehard-Gueiffier & Gueiffier, 2007).

Antifungal Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated moderate antifungal activity against various strains, including Microsporum gypseum and Candida albicans. This highlights its potential as an antifungal agent (Göktaş et al., 2014).

Synthesis Methods and Biological Activity Enhancement

There have been developments in synthesizing imidazo[1,2-a]pyridines using cost-effective catalysts and mild reaction conditions. These methods aim to enhance the biological activity of the synthesized compounds, making them more applicable in pharmaceutical uses (Ravi & Adimurthy, 2017).

Role in Antitumor Therapy

Imidazo[1,2-a]pyridine-based analogues have been used as lead molecules in anticancer therapies, showing inhibition against different tumor cell lines. Some of these compounds are undergoing human clinical trials, indicating their potential in antitumor therapy (Goel et al., 2016).

Tyrosinase Inhibitory Activity

Derivatives of imidazo[1,2-a]pyridine have shown potent tyrosinase inhibitory activity, suggesting applications in medicine, cosmetics, or the food industry. This highlights its potential beyond conventional therapeutic uses (Damghani et al., 2020).

Sensor Applications

Imidazo[1,2-a]pyridine derivatives have been utilized in creating highly sensitive and selective sensors. For instance, sensors based on imidazo[1,2-a]pyridine have shown effectiveness in detecting Al3+ ions, demonstrating its utility in analytical chemistry (Li & Xiao, 2016).

Antimycobacterial Lead Series

Imidazo[1,2-a]pyridine-8-carboxamides have been identified as novel antimycobacterial leads, selective for Mycobacterium tuberculosis. This discovery has significant implications for developing new treatments for tuberculosis (Ramachandran et al., 2013).

Versatility in Synthesis

The imidazo[1,2-a]pyridine structure offers a versatile platform for new types of stable N-heterocyclic carbenes, important in organic synthetic chemistry. This versatility is key for exploring new properties and applications of these compounds (Alcarazo et al., 2005).

Anticholinesterase Potential

Some imidazo[1,2-a]pyridine-based compounds have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease (Kwong et al., 2019).

C2-functionalization and Medicinal Relevance

The C2-functionalization of imidazo[1,2-a]pyridine has been recognized for its medicinal relevance, particularly in the commercialization of drugs like Zolimidine and Miroprofen (Sharma & Prasher, 2022).

Alpha-glucosidase Inhibitory Activity

Certain imidazo[1,2-a]pyridines linked to carbamate moiety have shown potent α-glucosidase inhibitory activity, indicating potential use in treating diabetes (Saeedi et al., 2020).

Safety and Hazards

Imidazo[1,2-a]pyridine-6-carbohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-6-carbohydrazide is a derivative of imidazopyridine, which has been found to have a broad spectrum of pharmacological and biological activities It’s worth noting that imidazopyridine derivatives have been found to be effective against various types of cancer cells .

Mode of Action

It is known that imidazopyridine derivatives can interact with various targets, leading to changes in cellular processes . For instance, one study found that a compound bearing a similar structure induced apoptosis in cancer cells .

Biochemical Pathways

Imidazopyridine derivatives have been shown to affect various biochemical pathways, leading to a range of effects such as anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal activities .

Result of Action

Imidazopyridine derivatives have been shown to have a broad spectrum of pharmacological and biological activities . For instance, one study found that a compound bearing a similar structure exhibited cytotoxic potential against various cancer cells .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-6-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, this compound can bind to viral proteins, inhibiting their replication and providing antiviral benefits . The compound’s interactions with fungal cell wall components also contribute to its antifungal properties .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival . Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function . These effects make it a promising candidate for anticancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the compound has been shown to inhibit the platelet-derived growth factor receptor alpha (PDGFRA), which plays a role in cell proliferation and angiogenesis . Additionally, this compound can induce cell cycle arrest and apoptosis by interacting with key regulatory proteins . These molecular interactions contribute to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that this compound can have sustained inhibitory effects on cell proliferation and viability . These findings highlight its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits without significant toxicity . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage for safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with target biomolecules and its overall therapeutic effects.

Properties

IUPAC Name |

imidazo[1,2-a]pyridine-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)6-1-2-7-10-3-4-12(7)5-6/h1-5H,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQNWDRVASCREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585925 | |

| Record name | Imidazo[1,2-a]pyridine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-97-3 | |

| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a significant advantage of the reported synthesis method for Imidazo[1,2-a]pyridine-6-carbohydrazide derivatives?

A1: The research highlights a novel, efficient five-component cascade reaction for synthesizing N′-(1-(4-nitrophenyl)ethylidene)this compound derivatives []. This method utilizes readily available starting materials like cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines. The reaction proceeds efficiently in a mixture of water and ethanol without requiring a catalyst []. This approach offers advantages such as operational simplicity, a clean reaction profile, the use of environmentally benign solvents, and tolerance for a wide variety of functional groups [].

Q2: What are the key steps involved in the five-component cascade reaction used to synthesize these compounds?

A2: The domino reaction involves a series of steps: N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and finally, N-cyclization []. This sequence efficiently constructs the this compound framework from the starting materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

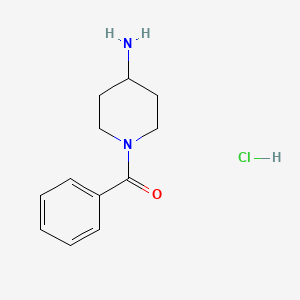

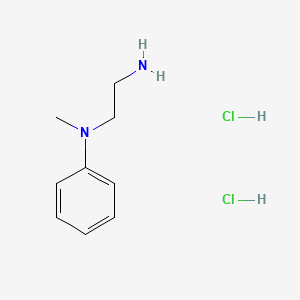

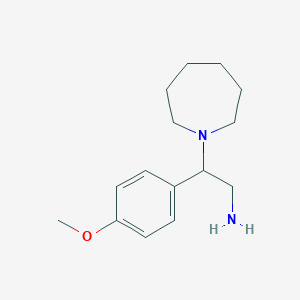

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)

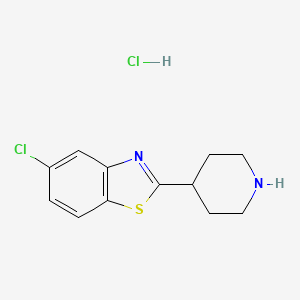

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)